molecular formula C44H23N3O12 B11556331 N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B11556331
M. Wt: 785.7 g/mol
InChI Key: VTNBBXRXULSNRN-UHFFFAOYSA-N
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Description

N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran and isoindole derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include catalysts like palladium, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound may be utilized in the development of advanced materials, such as polymers, coatings, and electronic components. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to specific physiological effects. The exact mechanism would depend on the context of its application, such as inhibition of a particular enzyme or activation of a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(3-HYDROXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure but lacks the benzofuran and isoindole groups.

    N1,N3-BIS(3-METHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Contains methoxy groups instead of benzofuran and isoindole groups.

Uniqueness

N1,N3-BIS({3-[(1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)OXY]PHENYL})-5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZENE-1,3-DICARBOXAMIDE is unique due to its combination of benzofuran and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C44H23N3O12

Molecular Weight

785.7 g/mol

IUPAC Name

1-N,3-N-bis[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C44H23N3O12/c48-37(45-24-5-3-7-27(18-24)56-29-11-13-33-35(20-29)43(54)58-41(33)52)22-15-23(17-26(16-22)47-39(50)31-9-1-2-10-32(31)40(47)51)38(49)46-25-6-4-8-28(19-25)57-30-12-14-34-36(21-30)44(55)59-42(34)53/h1-21H,(H,45,48)(H,46,49)

InChI Key

VTNBBXRXULSNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC4=CC(=CC=C4)OC5=CC6=C(C=C5)C(=O)OC6=O)C(=O)NC7=CC(=CC=C7)OC8=CC9=C(C=C8)C(=O)OC9=O

Origin of Product

United States

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